OSM-S-106

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

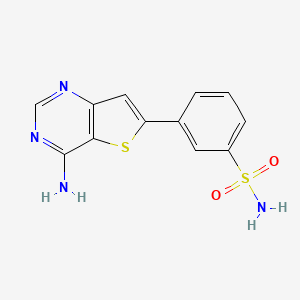

Molecular Formula |

C12H10N4O2S2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

3-(4-aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide |

InChI |

InChI=1S/C12H10N4O2S2/c13-12-11-9(15-6-16-12)5-10(19-11)7-2-1-3-8(4-7)20(14,17)18/h1-6H,(H2,13,15,16)(H2,14,17,18) |

InChI Key |

MQMXDJVOZKMSNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC3=C(S2)C(=NC=N3)N |

Origin of Product |

United States |

Foundational & Exploratory

The Reaction Hijacking Mechanism of OSM-S-106: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSM-S-106, a novel aminothienopyrimidine benzene sulfonamide, presents a promising new avenue in the development of antimalarial therapeutics. Its unique mechanism of action, termed "reaction hijacking," targets a crucial enzyme in the Plasmodium falciparum parasite, the cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing the molecular interactions, enzymatic inhibition, and cellular consequences. Quantitative data from key studies are summarized, and the methodologies of pivotal experiments are described to provide a comprehensive resource for researchers in the field.

Introduction

The rise of drug-resistant Plasmodium falciparum necessitates the discovery and development of antimalarial agents with novel mechanisms of action. This compound has emerged as a potent and selective inhibitor of parasite growth with a low propensity for resistance development.[1][2] This compound acts as a pro-inhibitor, leveraging the parasite's own enzymatic machinery to generate a tightly-binding inhibitory adduct.[1][3][4] This guide elucidates the intricacies of this "reaction hijacking" mechanism.

Mechanism of Action: Reaction Hijacking of PfAsnRS

The primary target of this compound is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS), an essential enzyme responsible for charging tRNA with asparagine, a critical step in protein synthesis. The mechanism of inhibition is a multi-step process:

-

Enzyme-Mediated Adduct Formation: this compound itself is not the ultimate inhibitor. Instead, it serves as a substrate for PfAsnRS. In the active site of the enzyme, PfAsnRS catalyzes the formation of a covalent adduct between asparagine and this compound, creating Asn-OSM-S-106.

-

Inhibition of PfAsnRS: The resulting Asn-OSM-S-106 adduct is a potent inhibitor of PfAsnRS, binding tightly to the enzyme and preventing its normal catalytic function.

-

Inhibition of Protein Translation: By incapacitating PfAsnRS, this compound effectively halts the incorporation of asparagine into nascent polypeptide chains, leading to a cessation of protein synthesis.

-

Activation of the Amino Acid Starvation Response: The inhibition of protein synthesis triggers the parasite's amino acid starvation response, a cellular stress pathway that ultimately contributes to parasite death.

This "reaction hijacking" mechanism is highly specific for the parasite enzyme, with human AsnRS (HsAsnRS) being significantly less susceptible. This selectivity is a key factor in the low mammalian cell toxicity of this compound.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in P. falciparum.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and selectivity of this compound.

Table 1: In Vitro Activity and Cytotoxicity of this compound

| Parameter | Cell Line / Organism | IC50 (µM) | Notes | Reference |

| Growth Inhibition | P. falciparum (3D7) | 0.058 ± 0.017 | 72-hour exposure | |

| P. berghei (liver stage) | 0.25 / 0.42 | - | ||

| Protein Translation Inhibition | P. falciparum | 0.51 | 6-hour exposure | |

| Cytotoxicity | HepG2 cells | 49.6 / 47.3 | - | |

| Selectivity Index | (IC50 HepG2) / (IC50 P. berghei) | >140-fold | - |

Table 2: Enzymatic Inhibition of Asparaginyl-tRNA Synthetase (AsnRS)

| Compound | Enzyme | IC50 (µM) | Conditions | Reference |

| This compound | PfAsnRS | 6.2 | ATP consumption assay, + tRNA | |

| HsAsnRS | >100 | ATP consumption assay, + tRNA | ||

| PfAsnRS | >500 | ATP consumption assay, - tRNA | ||

| Asn-OSM-S-106 Adduct | PfAsnRS | 2.5 / 3.3 | ATP consumption assay | |

| HsAsnRS | 12 | ATP consumption assay |

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are described below.

In Vitro Parasite Growth Inhibition Assays

-

P. falciparum Lactate Dehydrogenase (PfLDH) Assay:

-

Synchronized ring-stage P. falciparum (3D7 strain) cultures are exposed to serial dilutions of this compound for 72 hours.

-

After incubation, parasite viability is assessed by measuring the activity of the parasite-specific lactate dehydrogenase (PfLDH) enzyme.

-

The IC50 value, the concentration of compound that inhibits parasite growth by 50%, is determined from the dose-response curve.

-

-

SYBR Green I Assay:

-

Synchronized trophozoite-stage parasite cultures are subjected to a 6-hour pulse of this compound.

-

The inhibitor is then washed out, and the parasites are allowed to mature into the next cycle.

-

Growth inhibition in the subsequent cycle is quantified using the SYBR Green I dye, which intercalates with DNA and fluoresces, providing a measure of parasite proliferation.

-

Protein Translation Inhibition Assay

-

P. falciparum trophozoites are incubated with varying concentrations of this compound for 6 hours.

-

During the final 2 hours of incubation, O-propargyl-puromycin (OPP), a puromycin analog that is incorporated into nascent polypeptide chains, is added to the culture.

-

Incorporated OPP is then fluorescently labeled via a click chemistry reaction.

-

The level of protein synthesis is quantified by measuring the fluorescence intensity, allowing for the determination of the IC50 for protein translation inhibition.

Experimental Workflow: Protein Translation Inhibition

Caption: Workflow for the protein translation inhibition assay.

Enzymatic Assay for AsnRS Inhibition

-

Recombinant PfAsnRS or HsAsnRS is incubated with varying concentrations of this compound or the pre-formed Asn-OSM-S-106 adduct.

-

The enzymatic reaction is initiated by the addition of ATP and asparagine, in the presence or absence of tRNA.

-

The consumption of ATP, which is directly proportional to enzyme activity, is monitored over time using a suitable assay (e.g., a coupled-enzyme system that links ATP hydrolysis to a change in absorbance or fluorescence).

-

IC50 values are calculated from the dose-response curves of enzyme inhibition.

Targeted Mass Spectrometry for Adduct Detection

-

P. falciparum-infected red blood cells are treated with this compound.

-

Cellular extracts are prepared and subjected to liquid chromatography-mass spectrometry (LC-MS) analysis.

-

The mass spectrometer is specifically configured to detect the mass-to-charge ratio (m/z) of the predicted Asn-OSM-S-106 adduct.

-

The presence of a peak corresponding to the calculated m/z of the adduct in the treated samples, which is absent in untreated controls, confirms the enzyme-mediated formation of the inhibitory conjugate.

X-ray Crystallography

-

Recombinant human AsnRS is co-crystallized with the Asn-OSM-S-106 adduct.

-

The resulting crystals are subjected to X-ray diffraction to generate an electron density map.

-

This map is used to build a high-resolution three-dimensional model of the protein-inhibitor complex.

-

The structural data provide insights into the specific molecular interactions between the adduct and the enzyme's active site, explaining the mechanism of inhibition and the basis for selectivity.

Resistance Profile

In vitro evolution of resistance studies have demonstrated that this compound has a low propensity for inducing resistance. In single-step selection experiments with P. falciparum Dd2-B2 parasites at a concentration of 3 times the IC90 (508 nM), no recrudescent parasites were observed over a 60-day period. This suggests that the development of resistance to this compound is a rare event, further highlighting its potential as a robust antimalarial candidate.

Conclusion

This compound employs a sophisticated "reaction hijacking" mechanism of action, converting a pro-inhibitor into a potent and selective inhibitor of the essential parasite enzyme PfAsnRS. This novel strategy leads to the inhibition of protein synthesis and activation of the amino acid starvation response, ultimately causing parasite death. The compound's high potency against P. falciparum, favorable selectivity profile, and low propensity for resistance make it a highly promising lead for the development of next-generation antimalarial drugs. Further investigation into the structural basis of its selectivity and in vivo efficacy will be crucial in advancing this compound through the drug development pipeline.

References

- 1. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase | Medicines for Malaria Venture [mmv.org]

- 3. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

OSM-S-106: A Pro-Inhibitor Targeting Plasmodium falciparum Asparaginyl-tRNA Synthetase through Reaction Hijacking

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the global fight against malaria, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel therapeutic agents with unique mechanisms of action. This document provides an in-depth technical overview of OSM-S-106, a promising antimalarial compound that acts as a pro-inhibitor of the parasite's cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). This compound employs a sophisticated "reaction hijacking" mechanism, leading to potent and selective inhibition of parasite growth. This whitepaper details the compound's mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the underlying biochemical processes.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein biosynthesis. Their indispensable role and structural divergence between prokaryotic/eukaryotic pathogens and humans have made them attractive targets for antimicrobial drug development. This compound, an aminothienopyrimidine benzene sulfonamide, was identified as a potent inhibitor of P. falciparum growth.[1] Subsequent studies have revealed that its primary target is PfAsnRS, which it inhibits through an innovative pro-drug activation mechanism.[1][2][3][4] This targeted approach offers high selectivity for the parasite's enzyme over its human counterpart (HsAsnRS), promising a favorable therapeutic window. Furthermore, this compound demonstrates a low propensity for the development of resistance, a significant advantage in the context of antimalarial therapy.

Mechanism of Action: Reaction Hijacking

This compound is a pro-inhibitor, meaning it is converted into its active form by the target enzyme itself. This process, termed "reaction hijacking," involves the following steps:

-

Enzyme Binding: this compound enters the active site of PfAsnRS.

-

Adduct Formation: PfAsnRS catalyzes the formation of a covalent adduct between its natural substrate, asparagine (Asn), and this compound, yielding an Asn-OSM-S-106 conjugate.

-

Enzyme Inhibition: This newly synthesized Asn-OSM-S-106 adduct acts as a potent inhibitor of PfAsnRS, effectively shutting down its aminoacylation activity.

-

Consequences: The inhibition of PfAsnRS leads to a halt in protein translation and triggers the amino acid starvation response within the parasite, ultimately leading to cell death.

This mechanism is highly selective for PfAsnRS, as the human homolog, HsAsnRS, is significantly less susceptible to this reaction hijacking process.

Quantitative Data

The inhibitory activity and selectivity of this compound and its active adduct have been quantified through various in vitro assays.

Table 1: In Vitro Activity and Cytotoxicity of this compound

| Assay Type | Cell Line / Strain | IC50 (µM) | Selectivity Index (HepG2/PbLuc) | Reference |

| P. falciparum Growth Inhibition (72h) | 3D7 | 0.058 ± 0.017 | - | |

| P. berghei Liver Stage Development | HepG2-A16-CD81-EGF | 0.25 / 0.42 | >140 | |

| Mammalian Cell Cytotoxicity | HepG2 | 49.6 / 47.3 | - |

Table 2: Enzymatic Inhibition by the Asn-OSM-S-106 Adduct (ATP Consumption Assay)

| Enzyme | IC50 (µM) | Reference |

| PfAsnRS | 2.5 / 3.3 | |

| PfAsnRSR487S (Resistant Mutant) | 1.9 | |

| HsAsnRS | 12 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

P. falciparum Growth Inhibition Assay (SYBR Green I Method)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

-

Parasite Culture: Maintain asynchronous P. falciparum (e.g., 3D7 strain) cultures in human erythrocytes (O+) at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine. Incubate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of desired concentrations.

-

Assay Plate Setup: In a 96-well flat-bottom plate, add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to wells containing 100 µL of the diluted compound solutions. Include parasite-only (positive growth) and uninfected erythrocyte (negative) controls.

-

Incubation: Incubate the plate for 72 hours under the standard culture conditions.

-

Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this lysis buffer to each well.

-

Incubation and Reading: Incubate the plate in the dark at room temperature for 1 hour. Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.

-

Data Analysis: Subtract the background fluorescence from uninfected erythrocytes. Normalize the data to the positive control (100% growth). Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.

PfAsnRS ATP Consumption Assay

This biochemical assay measures the enzymatic activity of PfAsnRS by quantifying ATP consumption and is used to determine the inhibitory potential of compounds.

-

Reagents: Recombinant purified PfAsnRS and HsAsnRS enzymes, ATP, L-asparagine, pyrophosphatase, and a bioluminescent ATP detection reagent (e.g., Kinase-Glo®).

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing 0.5 µM PfAsnRS, 200 µM L-asparagine, 10 µM ATP, and 1 unit/mL pyrophosphatase in a suitable reaction buffer (e.g., 50 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT).

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., the pre-synthesized Asn-OSM-S-106 adduct) to the reaction wells. Include a no-inhibitor control.

-

Incubation: Incubate the reaction at 37°C for 1 to 2.5 hours.

-

ATP Detection: Stop the reaction and measure the remaining ATP by adding the bioluminescent ATP detection reagent according to the manufacturer's instructions.

-

Luminescence Reading: Measure luminescence using a plate reader. A decrease in luminescence corresponds to ATP consumption by the enzyme.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Targeted Mass Spectrometry for Adduct Detection

This method is used to confirm the formation of the Asn-OSM-S-106 adduct in parasite cultures.

-

Parasite Treatment: Treat P. falciparum cultures (e.g., 10^8 cells) with this compound (e.g., 1 µM and 10 µM) for 3 hours. Include an untreated control.

-

Metabolite Extraction: Pellet the parasites by centrifugation, lyse the cells (e.g., with saponin), and wash to remove red blood cell debris. Extract metabolites by adding a cold solvent mixture (e.g., methanol:acetonitrile:water, 40:40:20).

-

Sample Preparation: Centrifuge the extract to pellet protein and debris. Collect the supernatant and dry it under vacuum. Reconstitute the sample in a suitable solvent for LC-MS analysis.

-

LC-MS/MS Analysis: Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Use a high-resolution mass spectrometer operating in a targeted or data-dependent acquisition mode.

-

Adduct Identification: Search for the specific mass-to-charge ratio (m/z) corresponding to the predicted molecular weight of the Asn-OSM-S-106 adduct.

-

Fragmentation Analysis: Confirm the identity of the adduct by analyzing its fragmentation pattern (MS/MS spectrum) and comparing it to the fragmentation of the parent molecules (asparagine and this compound).

Resistance Profile

A significant advantage of this compound is its low propensity for inducing resistance. In vitro evolution studies have been conducted to assess this.

-

Single-Step High-Pressure Selection: Exposure of a high-density parasite culture (10^7 Dd2-B2 parasites) to a high concentration of this compound (3 x IC90) did not result in any recrudescent parasites over a 60-day period.

-

Slow Ramp-Up Selection: Gradually increasing the concentration of this compound over an extended period eventually selected for resistant parasites. Whole-genome sequencing of these resistant lines identified mutations in the PfAsnRS gene, confirming it as the primary target of the compound.

These findings suggest that the development of resistance to this compound is a slow and difficult process for the parasite, enhancing its potential as a clinical candidate.

Conclusion

This compound represents a novel and promising class of antimalarial compounds. Its unique "reaction hijacking" mechanism of action, which turns the parasite's own PfAsnRS enzyme into a factory for its own inhibitor, provides a high degree of selectivity and potency. The compound exhibits excellent activity against both blood and liver stages of the Plasmodium parasite, coupled with low mammalian cytotoxicity and a high barrier to resistance. The data and protocols presented in this whitepaper provide a comprehensive foundation for further research and development of this compound and other reaction-hijacking inhibitors as next-generation antimalarial drugs.

References

- 1. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi [bio-protocol.org]

- 2. iddo.org [iddo.org]

- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 4. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to OSM-S-106: A Novel Antimalarial Agent

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of OSM-S-106, a promising antimalarial candidate. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is an aminothieno pyrimidine benzene sulfonamide that has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3][4][5] It was identified from a screen of a GSK library and has been the subject of an Open Source Malaria campaign. What makes this compound particularly noteworthy is its novel mechanism of action, which involves "reaction hijacking" of the parasite's asparaginyl-tRNA synthetase (PfAsnRS). This compound exhibits high selectivity for the parasite enzyme over its human counterpart, low cytotoxicity, and a low propensity for resistance development, making it an attractive lead for further development.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine-based sulfonamides. Its chemical structure is presented below.

Chemical Identifiers:

-

CAS Number: 2650846-59-4

-

Also known as: TCMDC-135294

The molecule is characterized by a synthetically accessible scaffold, which allows for the generation of derivatives to explore structure-activity relationships. It is reported to be stable in the solid state.

Quantitative Data Summary

The biological activity and physicochemical properties of this compound are summarized in the tables below.

Table 1: Biological Activity of this compound

| Parameter | Organism/Cell Line | Value | Reference |

| IC50 (72h) | Plasmodium falciparum (3D7 strain) | 0.058 ± 0.017 µM | |

| IC50 | Plasmodium berghei (liver stage) | 0.25 / 0.42 µM | |

| IC50 | HepG2 cell line (cytotoxicity) | 49.6 / 47.3 µM | |

| Selectivity Index (HepG2/ P. berghei) | - | >140-fold |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | Not explicitly stated in search results | |

| LogP | Not explicitly stated in search results | |

| Solubility | Not explicitly stated in search results | |

| Intrinsic Clearance (human microsomes) | Low |

Mechanism of Action: Reaction Hijacking

This compound acts as a pro-inhibitor that targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). The inhibition mechanism is a novel process termed "reaction hijacking."

In the normal enzymatic reaction, PfAsnRS catalyzes the attachment of asparagine (Asn) to its corresponding tRNA (tRNAAsn). This compound intervenes in this process. The enzyme activates asparagine, and instead of this activated amino acid being transferred to the tRNA, it is attacked by this compound. This results in the formation of a stable Asn-OSM-S-106 adduct. This adduct is a potent inhibitor of PfAsnRS, leading to the cessation of protein synthesis and activation of the amino acid starvation response in the parasite. Importantly, the human AsnRS is significantly less susceptible to this reaction hijacking, providing a basis for the compound's selectivity.

Caption: Mechanism of action of this compound via reaction hijacking of PfAsnRS.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process. While the full detailed protocol is found in supplementary materials of the source publication, the key steps are outlined as follows:

-

Heterocycle Synthesis: Preparation of the pyrimidine core is conducted in a two-step synthesis.

-

Bromination: The pyrimidine core undergoes bromination.

-

Amination: An amination reaction follows the bromination step.

-

Suzuki Coupling: The final step involves a Suzuki coupling with benzenesulfonamide pinacol boronate to yield this compound.

The reported yields for this synthetic route range from 45% to 70%, and the process has been successfully conducted on a gram scale.

In Vitro Activity Assays

-

P. falciparum Blood Stage Activity: The 3D7 strain of P. falciparum was used to determine the 50% inhibitory concentration (IC50) over a 72-hour incubation period.

-

P. berghei Liver Stage Activity: The activity of this compound against the liver stages of the parasite was assessed using P. berghei in HepG2-A16-CD81-EGF cells.

-

Cytotoxicity Assay: The cytotoxicity of the compound was evaluated against the HepG2 cell line to determine the 50% inhibitory concentration.

Resistance Studies

To investigate the propensity for resistance development, a single-step selection experiment was performed. An inoculum of 2.4 x 108 Dd2-B2 parasites was exposed to this compound at a concentration of 3 times the IC90 (508 nM). The cultures were monitored for 60 days for any signs of recrudescence. No resistant parasites emerged during this period.

Target Identification and Mechanism of Action Studies

-

In Vitro Evolution of Resistance: A slow ramp-up approach was used to evolve resistance in parasite cultures, which pointed to PfAsnRS as the target.

-

Mass Spectrometry: Targeted mass spectrometry was employed to confirm the formation of the Asn-OSM-S-106 adduct within P. falciparum-infected red blood cells treated with this compound.

-

Protein Translation Assay: The effect of this compound on protein translation was assessed by measuring the incorporation of O-propargyl-puromycin (OPP).

-

X-ray Crystallography: X-ray crystallographic studies of the human AsnRS in complex with the inhibitor adduct provided insights into the structure-activity relationship and the mechanism of selectivity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of this compound.

Caption: A generalized experimental workflow for the evaluation of this compound.

Conclusion

This compound is a promising antimalarial compound with a novel "reaction hijacking" mechanism of action against PfAsnRS. Its potent activity against both blood and liver stages of Plasmodium, coupled with low mammalian cell toxicity and a high barrier to resistance, underscores its potential as a candidate for further drug development. The synthetically tractable scaffold also provides opportunities for further optimization of its properties.

References

- 1. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase | Medicines for Malaria Venture [mmv.org]

An In-depth Technical Guide to the Discovery and Synthesis of Aminothieno Pyrimidine Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of aminothieno pyrimidine sulfonamides, a class of compounds with significant potential in drug development, particularly as kinase inhibitors for oncology. This document details synthetic pathways, experimental protocols for biological evaluation, and a structured presentation of key data.

Introduction

Thienopyrimidines, which include isomers like thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines, are heterocyclic compounds of great interest in medicinal chemistry.[1] Their structural resemblance to native purines allows them to function as "bioisosteres," enabling interaction with a wide array of biological targets.[1][2] This has led to their development as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[3][4]

The addition of a sulfonamide moiety to the aminothieno pyrimidine scaffold can further enhance biological activity and modulate physicochemical properties. The sulfonamide group is a key functional group in a wide range of therapeutic agents, known for its ability to form crucial hydrogen bonds with protein targets. This guide outlines the synthetic strategies to create these hybrid molecules and the standard assays used to determine their therapeutic potential.

Synthesis of Aminothieno Pyrimidine Sulfonamides

The synthesis of aminothieno pyrimidine sulfonamides is a multi-step process that begins with the construction of the core heterocyclic scaffold, followed by functionalization with the desired amino and sulfonamide groups.

Experimental Protocols: Synthesis

Protocol 2.1.1: Step 1 - Synthesis of Thieno[2,3-d]pyrimidine-2,4-diol (Core Scaffold)

This procedure describes the cyclization of a 2-aminothiophene precursor to form the pyrimidinedione ring system.

-

Reaction Setup: Mix methyl 2-aminothiophene-3-carboxylate (0.13 mol) and urea (1.0 mol) in a round-bottom flask.

-

Heating: Heat the mixture at 200°C for 2 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. A solid precipitate will form.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry under a high vacuum to yield the thieno[2,3-d]pyrimidine-2,4-diol product.

Protocol 2.1.2: Step 2 - Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine

This protocol converts the diol intermediate into a more reactive dichloro derivative, which is essential for subsequent functionalization.

-

Reaction Setup: Create a suspension of thieno[2,3-d]pyrimidine-2,4-diol (0.05 mol) in phosphorus oxychloride (POCl₃, 100 mL). A catalytic amount of DMF or N,N-diisopropylethylamine can be added to facilitate the reaction.

-

Heating: Heat the mixture to reflux for 3-10 hours, until a clear solution is formed.

-

Work-up: After cooling, remove the excess POCl₃ by distillation under reduced pressure. Carefully quench the residue by pouring it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with an organic solvent such as chloroform or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 2,4-dichlorothieno[2,3-d]pyrimidine product.

Protocol 2.1.3: Step 3 - Synthesis of N-Substituted Aminothieno Pyrimidine Sulfonamides

This final step involves the formation of the sulfonamide bond.

-

Reaction Setup: Dissolve the N-substituted-2-aminothienopyrimidine intermediate (1 mmol) in a suitable solvent like dichloromethane (30 mL).

-

Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1 mmol) to the solution.

-

Base Addition: After 10 minutes, add a base such as triethylamine (1.2 mmol).

-

Reaction: Stir the mixture at room temperature for 30 minutes to several hours, monitoring by TLC.

-

Work-up: Wash the reaction mixture sequentially with diluted hydrochloric acid, saturated sodium carbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Biological Evaluation

The biological evaluation of newly synthesized compounds is a critical phase in drug discovery, typically progressing from in vitro enzymatic and cellular assays to in vivo efficacy models.

Experimental Protocols: Biological Assays

Protocol 3.1.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the direct inhibitory effect of a compound on a specific protein kinase by quantifying ATP consumption.

-

Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a white, opaque 384-well plate, add the inhibitor solution. Include wells with DMSO only as a positive control (100% kinase activity) and wells without the enzyme as a background control.

-

Enzyme Addition: Add the recombinant kinase to all wells except the background control.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase.

-

Incubation: Incubate the plate at 30°C or room temperature for 60 minutes.

-

Signal Generation: Stop the kinase reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This involves first adding a reagent to deplete unused ATP, followed by a second reagent that converts the ADP produced into ATP, driving a luciferase-luciferin reaction that generates a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition relative to the controls and determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition).

Protocol 3.1.2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and replace it with a fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (typically to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Protocol 3.1.3: In Vivo Efficacy in Xenograft Models

This protocol provides a general framework for evaluating the antitumor activity of a lead compound in a living organism.

-

Model Generation: Implant human cancer cells (cell line-derived) or patient-derived tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups (typically 5-10 mice per group). Administer the test compound (e.g., orally or via intraperitoneal injection) and vehicle control according to a predetermined dosing schedule and dosage.

-

Monitoring: Monitor tumor volume (measured with calipers) and the body weight of the mice bi-weekly.

-

Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage by comparing the change in tumor volume in the treated groups to the vehicle control group. Analyze the statistical significance of the results.

Data Presentation

Quantitative data from biological assays is crucial for establishing structure-activity relationships (SAR). The following tables present representative data for a hypothetical series of aminothieno pyrimidine sulfonamides.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound ID | R¹ Group | R² Group | Target Kinase | IC₅₀ (nM) [a] |

| ATP-S-01 | Methyl | 4-Fluorophenyl | EGFRL858R/T790M | 13 |

| ATP-S-02 | Ethyl | 4-Fluorophenyl | EGFRL858R/T790M | 25 |

| ATP-S-03 | Methyl | 3-Chlorophenyl | EGFRL858R/T790M | 48 |

| ATP-S-04 | Methyl | Phenyl | EGFRL858R/T790M | 95 |

| ATP-S-05 | Methyl | 4-Fluorophenyl | FAK | 88 |

| ATP-S-06 | Methyl | 4-Fluorophenyl | Aurora A | 9 |

| Reference | Osimertinib | - | EGFRL858R/T790M | 0.48 |

[a] IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Anti-proliferative Activity and In Vivo Efficacy

| Compound ID | H1975 Cell IC₅₀ (µM) [b] | A549 Cell IC₅₀ (µM) [b] | In Vivo TGI (%) [c] @ 20 mg/kg |

| ATP-S-01 | 0.6 | 1.2 | 98.5 |

| ATP-S-02 | 1.5 | 3.1 | 75.2 |

| ATP-S-06 | 0.8 | 1.9 | 89.1 |

| Reference | 0.05 | 0.9 | >100 (regression) |

[b] Cellular IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell proliferation. [c] TGI: Tumor Growth Inhibition in a xenograft mouse model.

Note: The data presented in Tables 1 and 2 are representative examples derived from published literature on similar compound classes and are intended for illustrative purposes.

Targeted Signaling Pathway

Aminothieno pyrimidine sulfonamides often function by inhibiting protein kinases within critical cell signaling pathways, such as the EGFR pathway, which is frequently hyperactivated in non-small cell lung cancer. Inhibition of this pathway blocks downstream signals, leading to cell cycle arrest and apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

OSM-S-106: A Technical Guide to its Role in Inhibiting Protein Translation in Plasmodium

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action, quantitative activity, and experimental validation of OSM-S-106, a novel antimalarial compound that inhibits protein synthesis in Plasmodium falciparum.

Executive Summary

This compound is a promising aminothienopyrimidine benzene sulfonamide with potent activity against both the blood and liver stages of Plasmodium parasites.[1][2] Its novel mechanism of action, which involves the "reaction hijacking" of a key parasitic enzyme, offers a new avenue for antimalarial drug development in the face of growing resistance to existing therapies.[3][4] This compound acts as a pro-inhibitor, being converted into a potent inhibitor by the very enzyme it targets: the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS).[5] This targeted activation leads to a highly selective inhibition of parasite protein translation, with a low propensity for resistance development and minimal toxicity to mammalian cells.

Mechanism of Action: Reaction Hijacking of PfAsnRS

The primary mode of action of this compound is the inhibition of protein synthesis through a sophisticated mechanism known as "reaction hijacking". Unlike conventional inhibitors that directly bind to and block an enzyme's active site, this compound is a pro-inhibitor that leverages the catalytic activity of its target enzyme for its own activation.

The key steps are as follows:

-

Entry and Target Recognition : this compound enters the P. falciparum parasite and is recognized by the cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS).

-

Enzyme-Mediated Adduct Formation : Within the active site of PfAsnRS, the enzyme itself catalyzes the formation of a covalent adduct between asparagine (Asn) and this compound.

-

Inhibition of PfAsnRS : This newly formed Asn-OSM-S-106 adduct is a tight-binding inhibitor that remains in the active site, effectively blocking the normal function of PfAsnRS.

-

Inhibition of Protein Translation : With PfAsnRS inhibited, the charging of tRNA with asparagine is halted, leading to a disruption of polypeptide chain elongation and the overall inhibition of protein synthesis.

-

Amino Acid Starvation Response : The inhibition of protein translation triggers the parasite's amino acid starvation response, a cellular stress pathway that ultimately contributes to parasite death.

A crucial feature of this compound is its selectivity for the parasite enzyme over its human counterpart. Human AsnRS is significantly less susceptible to this reaction hijacking mechanism, which underpins the compound's low mammalian cytotoxicity.

Quantitative Data Summary

The biological activity of this compound has been quantified across various assays, demonstrating its potency and selectivity.

| Assay Type | Target Organism/Cell Line | Parameter | Value (µM) | Reference(s) |

| Growth Inhibition | P. falciparum (3D7) | IC50 (72h) | 0.058 ± 0.017 | |

| Liver Stage Development | P. berghei | IC50 | 0.25 / 0.42 | |

| Cytotoxicity | Human HepG2 | IC50 | 49.6 / 47.3 | |

| Protein Translation | P. falciparum (in-cell) | IC50 (6h) | 0.51 | |

| Enzyme Inhibition | Recombinant PfAsnRS | IC50 | 6.2 | |

| Enzyme Inhibition | Recombinant HsAsnRS | IC50 | >100 | |

| Selectivity Index | HepG2 IC50 / P. berghei IC50 | - | >140-fold |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to characterize this compound.

P. falciparum Asexual Blood Stage Growth Inhibition Assay

This assay measures the ability of a compound to inhibit the growth of the parasite in red blood cells.

-

Parasite Culture : Asynchronous or synchronous P. falciparum 3D7 cultures are maintained in human red blood cells at a specified hematocrit (e.g., 2%) and parasitemia (e.g., 1%). Cultures are synchronized, often using methods like 5% sorbitol treatment.

-

Compound Preparation : this compound is serially diluted in DMSO and added to the parasite cultures in a 96-well plate format. The final DMSO concentration is kept below a level that affects parasite growth (e.g., <1%).

-

Incubation : The plates are incubated for a standard parasite life cycle (48h) or longer (72h) under typical culture conditions (37°C, 5% CO₂, 5% O₂).

-

Quantification of Growth : Parasite growth is quantified using a DNA-intercalating dye like SYBR Green I. After incubation, a lysis buffer containing the dye is added to each well.

-

Data Analysis : Fluorescence is read on a plate reader, and the IC₅₀ value is calculated by fitting the dose-response data to a non-linear regression model.

In-Cell Protein Synthesis Inhibition Assay (OPP Assay)

This assay directly measures the rate of protein synthesis within the parasite.

-

Parasite Treatment : Synchronized trophozoite-stage P. falciparum cultures (e.g., 30-35 hours post-infection) are treated with various concentrations of this compound or control inhibitors for a defined period (e.g., 6 hours).

-

Pulse Labeling : During the final hours of incubation (e.g., last 2 hours), O-propargyl-puromycin (OPP), a puromycin analog that incorporates into nascent polypeptide chains, is added to the culture.

-

Cell Lysis and "Click" Chemistry : After incubation, the cells are lysed. The incorporated OPP is then fluorescently labeled via a copper-catalyzed azide-alkyne cycloaddition ("click" reaction).

-

Detection : The level of fluorescence, which is proportional to the amount of newly synthesized protein, is measured using flow cytometry or high-content imaging.

-

Data Analysis : The IC₅₀ for protein synthesis inhibition is determined from the dose-response curve.

Recombinant PfAsnRS Enzyme Inhibition Assay

This biochemical assay measures the direct effect of the compound on the enzymatic activity of PfAsnRS.

-

Enzyme and Substrates : Recombinant PfAsnRS is purified. The assay mixture contains the enzyme, ATP, the amino acid asparagine, and cognate tRNA.

-

Compound Incubation : The reaction is initiated in the presence of varying concentrations of this compound.

-

Activity Measurement : Enzyme activity can be measured in several ways. One common method is an ATP consumption assay, where the amount of ATP remaining after a set incubation time (e.g., 1 hour at 37°C) is quantified using a luciferase-based reagent like Kinase-Glo. The decrease in luminescence is proportional to the enzyme's activity.

-

Data Analysis : The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the compound concentration. This is performed for both the Plasmodium and human enzymes to determine selectivity.

Mass Spectrometry for Adduct Detection

This method provides direct evidence of the reaction hijacking mechanism.

-

Sample Preparation : P. falciparum-infected red blood cells are treated with a high concentration of this compound (e.g., 10 µM) for a short period (e.g., 3 hours).

-

Metabolite Extraction : The cells are lysed, and metabolites are extracted from the cell lysate.

-

LC-MS Analysis : The extract is subjected to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

-

Data Interpretation : The analysis searches for the specific mass-to-charge ratio (m/z) corresponding to the predicted Asn-OSM-S-106 adduct (m/z 421.0753). The presence of this specific ion confirms that the adduct is formed within the parasite.

Conclusion

This compound represents a significant advancement in the search for novel antimalarials. Its unique reaction hijacking mechanism, which turns a parasitic enzyme into the agent of its own inhibition, provides a high degree of selectivity and potency. The data summarized herein underscore its potential as a lead compound for the development of a new class of antimalarial drugs that are effective against multiple life stages of the parasite and possess a low propensity for resistance. Further research and development focusing on this compound and its analogs are highly warranted.

References

- 1. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

Unveiling OSM-S-106: A Novel Antimalarial Agent Hijacking Parasite Protein Synthesis

A deep dive into the unique mechanism of a promising pyrimidine-based sulfonamide, OSM-S-106, reveals a novel "reaction hijacking" strategy that selectively cripples the malaria parasite, Plasmodium falciparum. This in-depth technical guide explores the core novelty of this compound's antimalarial activity, presenting key data, detailed experimental methodologies, and visual representations of its mechanism of action for researchers, scientists, and drug development professionals.

The urgent need for new antimalarial drugs with novel mechanisms of action is driven by the ever-increasing resistance to current therapies. This compound, a pyrimidine-based sulfonamide, has emerged as a promising candidate, demonstrating potent activity against P. falciparum, low toxicity to mammalian cells, and a low propensity for resistance development.[1][2][3] The novelty of its action lies in its ability to act as a pro-inhibitor, leveraging the parasite's own enzymatic machinery to become a potent weapon against it.[2][4]

A Novel Mechanism: Reaction Hijacking of PfAsnRS

The primary target of this compound has been identified as the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS), an essential enzyme responsible for charging tRNA with asparagine for protein synthesis. Unlike conventional inhibitors that directly block an enzyme's active site, this compound employs a more sophisticated strategy known as "reaction hijacking."

The parasite's PfAsnRS enzyme mistakenly recognizes this compound and, in a catalytic process, facilitates the formation of a stable Asn-OSM-S-106 adduct. This newly formed molecule acts as a potent inhibitor of PfAsnRS, effectively shutting down protein translation and triggering an amino acid starvation response within the parasite, ultimately leading to its death. A key advantage of this mechanism is its selectivity; the human cytoplasmic asparaginyl-tRNA synthetase (HsAsnRS) is significantly less susceptible to this reaction hijacking, contributing to the compound's low mammalian cell toxicity.

Quantitative Analysis of Antimalarial Activity and Selectivity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent and selective antimalarial activity. The following tables summarize the key quantitative data.

| Parameter | P. falciparum (3D7 strain) | Reference |

| IC50 (72h) | 0.058 ± 0.017 µM |

Table 1: In vitro antimalarial activity of this compound against the blood stage of P. falciparum.

| Cell Line | Parameter | Value | Reference |

| HepG2 (human liver carcinoma) | IC50 | 49.6 / 47.3 µM | |

| Mammalian Cells | Cytotoxicity | Low |

Table 2: Cytotoxicity profile of this compound against a human cell line, indicating a high selectivity index.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

In Vitro Antimalarial Activity Assay (Blood Stage)

This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

-

Parasite Culture: Asynchronous P. falciparum 3D7 strain is cultured in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine. Cultures are maintained at 37°C in a modular incubator chamber gassed with 5% CO2, 1% O2, and 94% N2.

-

Compound Preparation: this compound is serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.

-

Assay Setup: In a 96-well plate, 50 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing 50 µL of the diluted compound. The final DMSO concentration should not exceed 0.5%.

-

Incubation: The plate is incubated for 72 hours under the conditions described in step 1.

-

Growth Inhibition Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. 100 µL of lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1x SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

-

Data Analysis: Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cytotoxicity Assay (HepG2 Cells)

This protocol assesses the cytotoxic effect of a compound on a human cell line.

-

Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Setup: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The plate is incubated for 72 hours.

-

Viability Measurement: Cell viability is determined using the resazurin reduction assay. Resazurin solution is added to each well, and the plate is incubated for 4 hours.

-

Data Analysis: Fluorescence is measured at an excitation of 560 nm and an emission of 590 nm. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: The "Reaction Hijacking" mechanism of this compound within the malaria parasite.

Caption: The amino acid starvation response pathway activated by this compound.

Caption: The experimental workflow for determining the IC50 of this compound.

Conclusion

This compound represents a significant advancement in the quest for novel antimalarial therapies. Its unique "reaction hijacking" mechanism of action, targeting the parasite's own PfAsnRS enzyme to create a potent inhibitor, offers a selective and effective strategy to combat P. falciparum. The compound's high potency, low cytotoxicity, and low propensity for resistance highlight its potential as a valuable lead for future drug development. The detailed experimental protocols and visual representations provided in this guide serve as a comprehensive resource for researchers dedicated to advancing the fight against malaria. Further investigation into this promising compound and its unique mechanism is warranted to fully realize its therapeutic potential.

References

- 1. Plasmodium falciparum responds to amino acid starvation by entering into a hibernatory state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. <i>Plasmodium falciparum</i> responds to amino acid starvation by entering into a hibernatory state [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Lipophilicity and Drug-Like Properties of the Antimalarial Candidate OSM-S-106

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the lipophilicity and drug-like properties of OSM-S-106, a promising antimalarial compound. This compound is a pyrimidine-based sulfonamide that has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes its mechanism of action and the general workflow of its discovery.

Quantitative Data Summary

This compound (also known as TCMDC-135294) was identified from a high-throughput screen of the GSK compound library and has been the subject of an open-source drug discovery campaign.[1][2] Its attractive physicochemical and pharmacological profiles make it a compelling candidate for further development. The following table summarizes its key drug-like properties.

| Property | Value | Source |

| Lipophilicity | ||

| AlogP | 1.65 | [1] |

| Biological Activity | ||

| P. falciparum (3D7) IC₅₀ | 0.058 ± 0.017 µM | [1] |

| HepG2 Cell Line IC₅₀ | 49.6 / 47.3 µM | [1] |

| Selectivity Index | >140-fold | |

| Metabolic Stability | ||

| Human Microsomes (t₁⸝₂) | 395 / 619 min | |

| Mouse Microsomes (t₁⸝₂) | 19.7 / 20.4 min | |

| Resistance Profile | ||

| Propensity for Resistance | Low; no resistant parasites observed in 60 days |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the methodologies used to characterize this compound.

Synthesis of this compound

The synthesis of this compound and its derivatives was accomplished via a multi-step protocol. The core of this process involves the preparation of a pyrimidine core through a two-step heterocycle synthesis. This is followed by bromination and amination steps. The final step is a Suzuki coupling with benzenesulfonamide pinacol boronate, which yields this compound. This synthetic route has been successfully scaled to produce gram quantities of the final compound.

Determination of Lipophilicity (AlogP)

While the specific experimental method for determining the AlogP of this compound is not detailed in the available literature, AlogP is a calculated value. Standard industry software, such as those developed by ChemAxon or BioByte, are typically used for this calculation. These programs estimate the logarithm of the octanol-water partition coefficient based on the compound's structure, which is a key indicator of its lipophilicity and potential for membrane permeability.

In Vitro Parasite Viability Assay

The antiplasmodial activity of this compound was assessed against the 3D7 strain of P. falciparum. The 50% inhibitory concentration (IC₅₀) was determined over a 72-hour exposure period. A standard method for this is the SYBR Green I-based fluorescence assay. In this assay:

-

Parasite cultures are incubated in 96-well plates with a serial dilution of the test compound.

-

After 72 hours, the plates are frozen to lyse the red blood cells and release the parasites.

-

A lysis buffer containing the DNA-intercalating dye SYBR Green I is added.

-

The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

-

IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Mammalian Cell Cytotoxicity Assay

The cytotoxicity of this compound was evaluated against the human hepatoma cell line, HepG2, to determine its selectivity. A common method for this is the MTT or MTS assay:

-

HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

A tetrazolium salt (MTT or MTS) is added to the wells. Viable, metabolically active cells reduce the salt into a colored formazan product.

-

The absorbance of the formazan product is measured using a spectrophotometer.

-

The IC₅₀ value is determined from the dose-response curve, representing the concentration at which cell viability is reduced by 50%.

Metabolic Stability Assay

The metabolic stability of this compound was assessed using human and mouse liver microsomes. This in vitro assay predicts the intrinsic clearance of a compound. The general procedure is as follows:

-

This compound is incubated with liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a solvent like acetonitrile.

-

The concentration of the remaining parent compound (this compound) is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

The half-life (t₁⸝₂) is determined from the rate of disappearance of the compound.

Visualizations: Mechanism and Workflow

The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for the discovery of such antimalarial drug candidates.

Caption: Mechanism of this compound "Reaction Hijacking".

Caption: Antimalarial Drug Discovery and Development Workflow.

Mechanism of Action: Reaction Hijacking

This compound employs a novel mechanism of action known as "reaction hijacking". It acts as a pro-inhibitor, targeting the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). This enzyme is essential for protein synthesis in the parasite.

The process unfolds as follows:

-

PfAsnRS normally catalyzes the formation of an asparaginyl-adenylate (Asn-AMP) intermediate from asparagine and ATP.

-

This compound enters the active site of PfAsnRS.

-

The enzyme then mistakenly catalyzes the formation of a covalent adduct between asparagine and this compound (Asn-OSM-S-106).

-

This Asn-OSM-S-106 adduct binds very tightly within the active site, effectively and irreversibly inhibiting the enzyme.

-

The inhibition of PfAsnRS prevents the charging of tRNA with asparagine, leading to a halt in protein synthesis and subsequent parasite death.

Notably, the human ortholog of AsnRS is significantly less susceptible to this reaction hijacking mechanism, which contributes to the selective toxicity of this compound against the parasite. This novel mechanism and the compound's favorable drug-like properties underscore the potential of this compound as a next-generation antimalarial therapeutic.

References

Technical Whitepaper: Initial Screening and Identification of OSM-S-106 from the GSK Library

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the initial screening, identification, and characterization of OSM-S-106, an aminothieno pyrimidine benzene sulfonamide with potent anti-malarial properties. This compound was identified from the GlaxoSmithKline (GSK) public limited company compound library and has been shown to exhibit a novel mechanism of action against Plasmodium falciparum. This guide details the high-throughput screening process that led to its discovery, the experimental protocols used for its characterization, and its unique "reaction hijacking" mechanism targeting the parasite's asparaginyl-tRNA synthetase (PfAsnRS).

Introduction

The rise of drug-resistant malaria parasites necessitates the discovery of novel therapeutics with new mechanisms of action. High-throughput screening of large compound libraries remains a cornerstone of early-stage drug discovery. This whitepaper focuses on the identification of this compound (originally designated TCMDC-135294), a promising anti-malarial candidate, from a screen of two million compounds from the GSK library.[1] this compound is a low molecular weight inhibitor with drug-like properties and a synthetically accessible scaffold, making it an attractive starting point for a medicinal chemistry campaign.[1][2][3][4]

High-Throughput Screening and Hit Identification

This compound was initially identified as part of a large-scale screening effort against P. falciparum cultures. This effort led to the creation of the Tres Cantos Antimalarial Set (TCAMS), which comprises 13,500 active compounds. This compound was selected from this set for further investigation due to its desirable physicochemical properties.

Experimental Workflow for Hit Identification

The general workflow for identifying and prioritizing hits from a large compound library involves several stages, from initial high-throughput screening to more detailed secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Quantitative Data Summary

The anti-malarial activity and selectivity of this compound were quantified through various in vitro assays. The key findings are summarized in the tables below.

Table 1: In Vitro Anti-malarial Activity of this compound

| Parasite Strain | Assay Type | IC50 (µM) | Notes |

| P. falciparum (3D7) | 72-hour growth inhibition | 0.058 ± 0.017 | Potent activity against blood-stage parasites. |

| P. berghei | Liver-stage development | 0.25 / 0.42 | Also active against liver stages of the parasite. |

Table 2: Cellular and Biochemical Activity of this compound

| Assay | Cell Line / System | IC50 (µM) | Notes |

| Protein Translation Inhibition | P. falciparum trophozoites | 0.51 | Demonstrates inhibition of a fundamental cellular process. |

| Cytotoxicity | HepG2 cells | 49.6 / 47.3 | Low cytotoxicity against a human cell line. |

Table 3: Selectivity Index

| Parameter | Value | Calculation |

| Selectivity Index | > 140-fold | IC50 (HepG2) / IC50 (P. berghei) |

Mechanism of Action: Reaction Hijacking

Subsequent studies revealed that this compound does not act through a conventional competitive inhibition mechanism. Instead, it functions as a pro-inhibitor that hijacks the catalytic machinery of P. falciparum asparaginyl-tRNA synthetase (PfAsnRS).

The proposed mechanism involves the following steps:

-

PfAsnRS activates its cognate amino acid, asparagine (Asn), forming an enzyme-bound Asn-AMP intermediate.

-

This compound enters the active site.

-

The enzyme then catalyzes the formation of a covalent adduct between asparagine and this compound (Asn-OSM-S-106).

-

This adduct is a potent inhibitor of PfAsnRS, leading to a cessation of protein synthesis.

This "reaction hijacking" is highly specific for the parasite enzyme, with the human ortholog (HsAsnRS) being much less susceptible to this process. The inhibition of aminoacyl-tRNA synthetases leads to an accumulation of uncharged tRNA, which in turn activates the amino acid starvation response, a key cellular stress pathway. A hallmark of this response is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).

Signaling Pathway Diagram

The signaling cascade initiated by this compound is depicted below.

References

- 1. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase | Medicines for Malaria Venture [mmv.org]

OSM-S-106: A Novel Reaction-Hijacking Inhibitor of Plasmodium falciparum Liver Stages

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the aminothieno pyrimidine benzene sulfonamide, OSM-S-106, and its potent activity against the liver stages of Plasmodium parasites, the causative agents of malaria. This compound represents a promising class of antimalarial compounds with a novel mechanism of action, offering a potential new strategy in the fight against drug-resistant malaria.[1][2][3] This document details the compound's mechanism of action, summarizes its efficacy with quantitative data, and provides detailed experimental protocols for its evaluation.

Mechanism of Action: Reaction Hijacking of Asparagine tRNA Synthetase

This compound employs a sophisticated inhibitory mechanism known as "reaction hijacking".[1][4] It acts as a pro-inhibitor, targeting the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS), an essential enzyme for protein synthesis.

The key steps in its mechanism are as follows:

-

Enzyme-Mediated Adduct Formation: this compound is not inhibitory in its original form. Instead, the PfAsnRS enzyme itself catalyzes the formation of a covalent adduct between asparagine (Asn) and this compound, creating an Asn-OSM-S-106 conjugate.

-

Inhibition of Protein Translation: This newly formed adduct acts as a potent inhibitor of PfAsnRS, effectively blocking the charging of tRNA with asparagine. This leads to a cessation of protein synthesis within the parasite.

-

Amino Acid Starvation Response: The inhibition of protein translation triggers the amino acid starvation response in the parasite, ultimately leading to cell death.

A significant advantage of this compound is its selectivity for the parasite enzyme. The human ortholog, HsAsnRS, is much less susceptible to this reaction hijacking mechanism, contributing to the compound's low cytotoxicity in mammalian cells.

Quantitative Data on Efficacy and Cytotoxicity

This compound has demonstrated potent activity against both the blood and liver stages of Plasmodium parasites, coupled with low toxicity to human cells. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound against Plasmodium Parasites

| Parasite Species & Stage | Strain/Cell Line | Assay Endpoint | IC50 (µM) | Notes |

| Plasmodium falciparum (Blood Stage) | 3D7 | 72-hour growth inhibition | 0.058 ± 0.017 | Potent activity against the symptomatic stage of malaria. |

| Plasmodium berghei (Liver Stage) | HepG2-A16-CD81-EGF | Luciferase activity (48h) | 0.25 / 0.42 | Data from two independent experiments, demonstrating efficacy against the asymptomatic liver stage. |

Table 2: Cytotoxicity and Selectivity of this compound

| Cell Line | Assay Endpoint | IC50 (µM) | Selectivity Index (SI) | Notes |

| HepG2 (Human Hepatoma) | 72-hour cytotoxicity | 49.6 / 47.3 | >140 | The selectivity index (IC50 HepG2 / IC50 P. berghei) highlights a favorable therapeutic window. |

Detailed Experimental Protocols

The following section outlines a representative protocol for assessing the in vitro activity of compounds like this compound against Plasmodium berghei liver stages using a luciferase-based assay. This protocol is a synthesis of established methods.

Materials and Reagents

-

Cell Line: HepG2-A16-CD81EGFP cells

-

Parasites: Plasmodium berghei expressing luciferase (e.g., Pb-Luc)

-

Media: DMEM supplemented with 10% FBS, 1% GlutaMax, and 1% Penicillin-Streptomycin.

-

Compound: this compound dissolved in DMSO.

-

Assay Plates: 384-well or 1536-well white, solid-bottom plates.

-

Luciferase Substrate: e.g., Bright-Glo Luciferase Assay System (Promega).

-

Luminometer: Plate reader capable of measuring luminescence.

Experimental Workflow

Step-by-Step Procedure

-

Cell Seeding: 24 hours prior to infection, seed HepG2-A16-CD81EGFP cells into 384-well plates at a density of approximately 3,000 cells per well in 25 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of this compound in DMSO and add to the assay plates. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%). Include positive (e.g., atovaquone) and negative (DMSO vehicle) controls.

-

Sporozoite Preparation: Aseptically dissect salivary glands from P. berghei-infected Anopheles stephensi mosquitoes. Homogenize the glands to release sporozoites, filter, and count using a hemocytometer.

-

Infection: Dilute the sporozoites in culture medium and add approximately 1,000 sporozoites per well to the cell plates containing the pre-incubated compound. Centrifuge the plates at a low speed (e.g., 330 x g) for 3 minutes to facilitate sporozoite contact with the hepatocyte monolayer.

-

Incubation: Incubate the infected plates for 48 hours at 37°C in a 5% CO2 atmosphere to allow for the development of exoerythrocytic forms (EEFs).

-

Luminescence Measurement: After the incubation period, remove the culture medium. Add a luciferase assay reagent (e.g., Bright-Glo) to each well to lyse the cells and provide the substrate for the luciferase enzyme expressed by the parasites.

-

Data Acquisition and Analysis: Measure the luminescence signal using a plate reader. The intensity of the signal is directly proportional to the viability of the liver-stage parasites. Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable model using graphing software.

Conclusion

This compound is a compelling antimalarial candidate that demonstrates potent activity against the clinically silent but crucial liver stages of Plasmodium parasites. Its novel reaction-hijacking mechanism of action, targeting PfAsnRS, offers a fresh avenue for overcoming existing drug resistance. The compound's high selectivity for the parasite enzyme translates to a favorable safety profile in preliminary assessments. The detailed protocols provided herein offer a robust framework for the further investigation of this compound and other compounds targeting the Plasmodium liver stage, a critical step towards the development of next-generation antimalarial therapies.

References

- 1. Characterization of Plasmodium liver stage inhibition by halofuginone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high content imaging assay for identification of specific inhibitors of native Plasmodium liver stage protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. malariaworld.org [malariaworld.org]

Methodological & Application

In vitro assay protocols for testing OSM-S-106 activity

Introduction

OSM-S-106 is an aminothienopyrimidine benzene sulfonamide identified as a potent antimalarial agent with a novel mechanism of action against Plasmodium falciparum.[1][2] It functions as a "reaction hijacking" inhibitor, targeting the parasite's cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS).[3][4][5] this compound is a pro-inhibitor; the PfAsnRS enzyme itself catalyzes the formation of a covalent Asn-OSM-S-106 adduct. This adduct is a potent inhibitor of the enzyme's function, leading to the inhibition of protein synthesis and activation of the amino acid starvation response pathway, ultimately resulting in parasite death. Notably, this compound displays high selectivity for the parasite enzyme over its human homolog (HsAsnRS) and exhibits low cytotoxicity against mammalian cells.

These application notes provide a suite of detailed in vitro protocols for researchers to effectively characterize the activity, selectivity, and mechanism of action of this compound and its analogs.

Mechanism of Action: Signaling Pathway

The primary mode of action of this compound is the inhibition of PfAsnRS, which disrupts protein translation. This leads to an accumulation of uncharged tRNAs, which triggers the amino acid starvation response. A key event in this pathway is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). Phosphorylated eIF2α globally attenuates protein synthesis, a key indicator of aminoacyl-tRNA synthetase inhibition.

Data Presentation: Summary of In Vitro Activity

The following tables summarize the key quantitative data for this compound activity from published studies.

Table 1: Cellular Activity of this compound

| Assay Type | Cell Line / Strain | IC50 Value (µM) | Selectivity Index | Reference |

|---|---|---|---|---|

| P. falciparum Growth Inhibition | 3D7 | 0.058 ± 0.017 | >140 | |

| P. berghei Liver Stage Inhibition | HepG2-A16-CD81-EGF | 0.25 / 0.42 | >140 | |

| Mammalian Cytotoxicity | HepG2 | 49.6 / 47.3 | N/A |

| Protein Translation Inhibition | Cam3.II-rev | 0.51 | N/A | |

Table 2: Biochemical Activity of Asn-OSM-S-106 Adduct

| Enzyme | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| PfAsnRS | ATP Consumption | 2.5 / 3.3 | |

| HsAsnRS | ATP Consumption | 12 |

| PfAsnRSR487S (Resistant) | ATP Consumption | 1.9 | |

Experimental Protocols

Protocol 1: P. falciparum Asexual Blood Stage Growth Inhibition Assay

This protocol determines the 50% inhibitory concentration (IC50) of this compound against P. falciparum blood stages using a SYBR Green I-based fluorescence assay.

Methodology:

-

Compound Plating: Prepare a 2-fold serial dilution of this compound in culture medium in a 384-well black, clear-bottom plate. Include vehicle (0.5% DMSO) and no-drug controls.

-

Parasite Culture: Add synchronized P. falciparum ring-stage parasites to the plate to achieve a final parasitemia of 1% and a hematocrit of 2%.

-

Incubation: Incubate the plate for 72 hours at 37°C in a modular incubator chamber with a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

-

Lysis and Staining: Prepare a lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1x SYBR Green I dye. Add the lysis buffer to each well.

-

Final Incubation: Incubate the plate for 1 hour at 37°C in the dark.

-

Data Acquisition: Measure fluorescence intensity using a plate reader with excitation at 485 nm and emission at 530 nm.

-

Analysis: Normalize the fluorescence data to the vehicle control and plot against the log of the inhibitor concentration. Calculate the IC50 value using a non-linear regression model.

Protocol 2: Mammalian Cell Cytotoxicity Assay

This protocol assesses the cytotoxicity of this compound against a human cell line (e.g., HepG2) to determine its selectivity.

Methodology:

-